(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

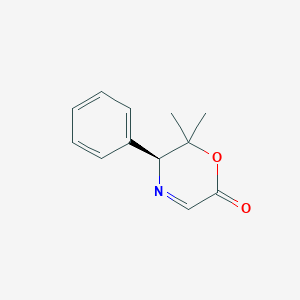

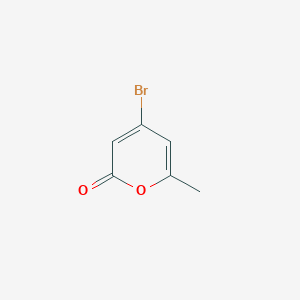

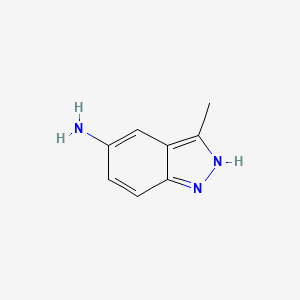

The compound (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is a chiral oxazinone derivative that has been studied for its utility in the synthesis of enantiomerically pure α-amino acids. The presence of the phenyl group and the chiral center at the 5-position of the oxazinone ring are crucial for its reactivity and selectivity in chemical reactions.

Synthesis Analysis

The synthesis of enantiomerically pure α-amino acids involves the chemo- and diastereoselective alkylation of (5S)-5-phenyl-5,6-dihydro-2H-1,4-oxazin-2-one. This process is mediated by Lewis acids, which facilitate the nucleophilic addition of Grignard reagents to the oxazinone, resulting in adducts that can be further processed to yield the desired amino acids with high enantiomeric purity .

Molecular Structure Analysis

The molecular structure of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one is characterized by a six-membered oxazinone ring with a chiral center at the 5-position. The dihydro designation indicates the presence of two hydrogen atoms added to the oxazinone ring, which, along with the dimethyl groups, may influence the reactivity and stereochemical outcomes of reactions involving this compound.

Chemical Reactions Analysis

Chemical reactions involving (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one are highly selective, leveraging the chiral nature of the compound to achieve diastereoselectivity. The addition of Grignard reagents to the oxazinone is a key step in the synthesis of enantiomerically pure compounds, which is a significant process in the production of pharmaceuticals and other biologically active molecules .

Physical and Chemical Properties Analysis

While the provided data does not include specific physical and chemical properties of (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one, such properties are typically crucial for understanding the behavior of the compound in various solvents, its stability, and its reactivity under different conditions. These properties would be determined through experimental studies and would inform the optimal conditions for its use in synthetic applications.

It should be noted that the second paper provided does not directly relate to the compound but discusses the synthesis of related heterocyclic compounds, such as 4,5-dihydro-1,2,4-triazin-6(1H)-ones, which may share some synthetic pathways or reactivity profiles with oxazinones . However, without specific data on the compound of interest, a detailed analysis of its physical and chemical properties cannot be provided.

科学研究应用

Enantioselective Synthesis

- Synthesis of Glutamic Acid Analogues : The compound has been utilized in the synthesis of enantiomerically pure glutamic acid analogues through chemo- and diastereoselective alkylation, demonstrating its utility in the preparation of biologically relevant molecules (Harwood et al., 2000).

Chiral Auxiliaries and Ligands

- Design of Chiral (E)-Geometry-Fixed Alpha-Alkoxycarbonylnitrones : It has been used to design optically pure N-oxides for use as chiral auxiliaries in cycloaddition reactions, showcasing its application in stereocontrolled organic synthesis (Tamura et al., 2000).

- Palladium-Catalyzed Asymmetric Synthesis : Research includes the development of novel chiral P,N-ligands for use in palladium-catalyzed asymmetric synthesis, emphasizing the compound's role in enhancing enantioselectivity in metal-catalyzed reactions (Liu et al., 2000).

Novel Heterocyclic Systems

- Synthesis of Pyrano[2,3-d]pyrimidine Derivatives : The compound has been a precursor in the synthesis of new fused heterocyclic systems, highlighting its versatility in the development of compounds with potential pharmacological activities (Mahmoud et al., 2017).

- Ambident Azadienes : Demonstrated as ambident azadienes, these derivatives participate efficiently in reactions with both electron-rich and electron-poor dienophiles, underlining their significance in organic synthesis (Afarinkia et al., 2004).

Structural and Mechanistic Studies

- Crystal Structure Analysis : Structural analysis of derivatives formed through reactions with other organic compounds, providing insights into their chemical behavior and reaction mechanisms (Guillon et al., 2018).

属性

IUPAC Name |

(3S)-2,2-dimethyl-3-phenyl-3H-1,4-oxazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISCPSRYGCFAQP-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N=CC(=O)O1)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N=CC(=O)O1)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463701 |

Source

|

| Record name | (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one | |

CAS RN |

723262-95-1 |

Source

|

| Record name | (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)